molecular formula C19H19N5O2S B14936206 5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14936206
M. Wt: 381.5 g/mol
InChI Key: ZOJOVIFRMANEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiazolopyrimidine core, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Construction of the thiazolopyrimidine core: This involves the cyclization of a suitable precursor, such as a thioamide, with a dihydropyrimidine derivative.

    Coupling of the benzimidazole and thiazolopyrimidine units: This step may require the use of coupling reagents like EDCI or DCC to form the desired amide bond.

    Final modifications: Any necessary functional group transformations or purifications are performed to obtain the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thiazolopyrimidine core may also contribute to the compound’s biological activity by binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds to 5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include other benzimidazole derivatives and thiazolopyrimidine compounds. These compounds may share similar biological activities but differ in their specific molecular structures and properties. For example:

    Benzimidazole derivatives: Compounds like omeprazole and albendazole are known for their therapeutic effects, such as antiulcer and antiparasitic activities.

    Thiazolopyrimidine compounds: These may include various analogs with potential antimicrobial or anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and the potential synergistic effects of its structural components.

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

5-oxo-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H19N5O2S/c1-12(2)24-15-6-4-3-5-14(15)22-16(24)7-8-20-17(25)13-11-21-19-23(18(13)26)9-10-27-19/h3-6,9-12H,7-8H2,1-2H3,(H,20,25)

InChI Key

ZOJOVIFRMANEFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CN=C4N(C3=O)C=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.